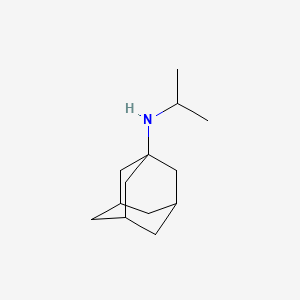
Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)-, also known as 1-aminoadamantane, is a compound with the molecular formula C10H17N. It is a derivative of adamantane, a hydrocarbon with a unique tricyclic structure. This compound is known for its stability and rigidity, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- typically involves the amination of adamantane derivatives. One common method is the reaction of adamantane with ammonia or amines under high pressure and temperature conditions. Catalysts such as platinum or palladium are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yields and purity. The use of continuous flow reactors and advanced separation techniques can optimize the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized adamantane compounds.
Applications De Recherche Scientifique
Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential drug candidate.
Medicine: It has been investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: The compound’s rigidity and stability make it suitable for use in materials science and as a precursor for advanced polymers.
Mécanisme D'action
The mechanism of action of Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon of Tricyclo(3.3.1.1(3,7))decan-1-amine, known for its stability and use in various applications.
1-Adamantanamine: A closely related compound with similar structural features and reactivity.
2-Adamantanamine: Another derivative of adamantane with different substitution patterns.
Uniqueness
Tricyclo(3.3.1.1(3,7))decan-1-amine, N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its rigidity and stability make it particularly valuable in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
3667-90-1 |
|---|---|
Formule moléculaire |
C13H23N |
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
N-propan-2-yladamantan-1-amine |
InChI |
InChI=1S/C13H23N/c1-9(2)14-13-6-10-3-11(7-13)5-12(4-10)8-13/h9-12,14H,3-8H2,1-2H3 |
Clé InChI |
FSMRLILYPRGBDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC12CC3CC(C1)CC(C3)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


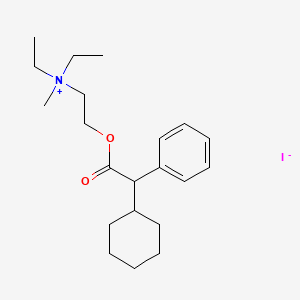
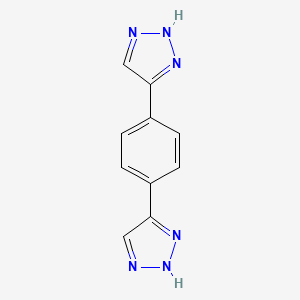
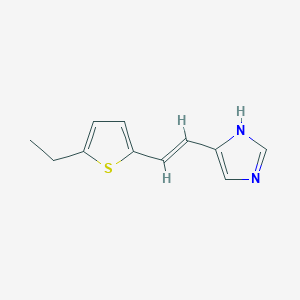
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12818991.png)
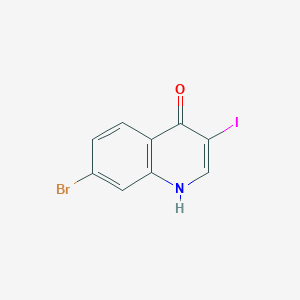

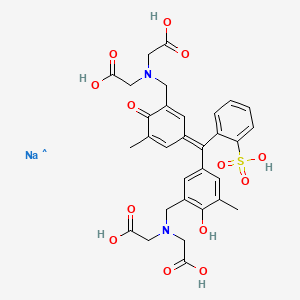
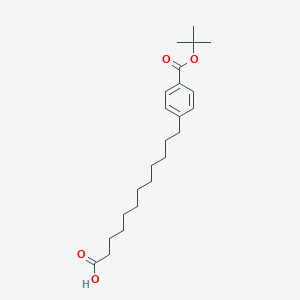
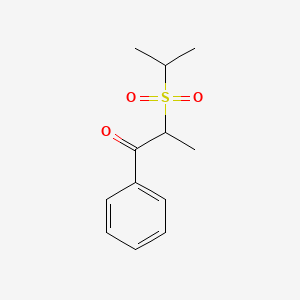
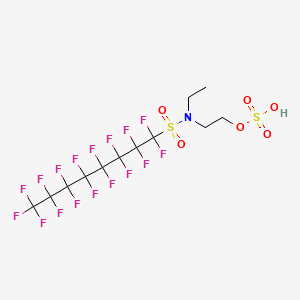
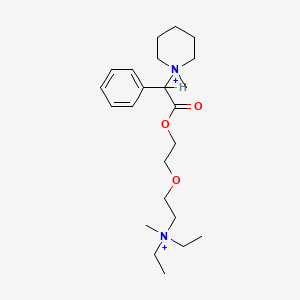

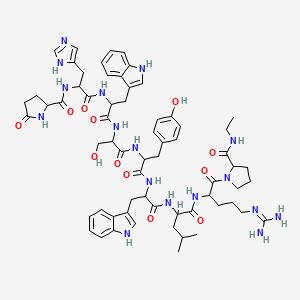
![[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12819056.png)
